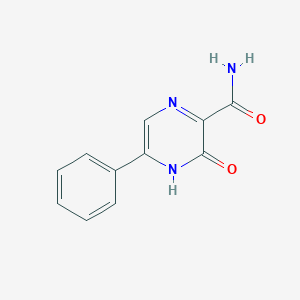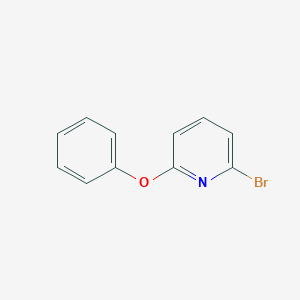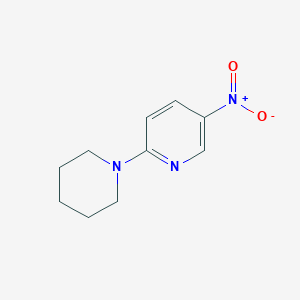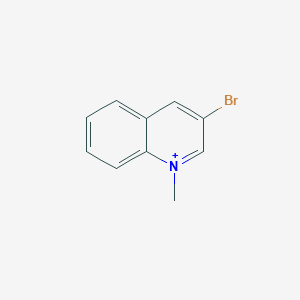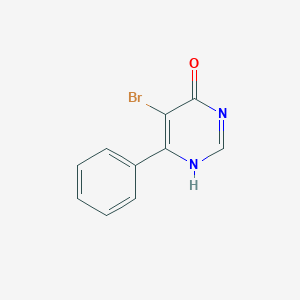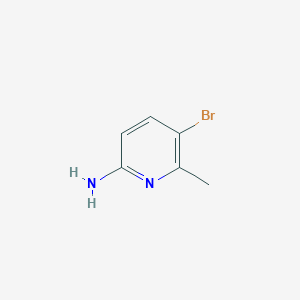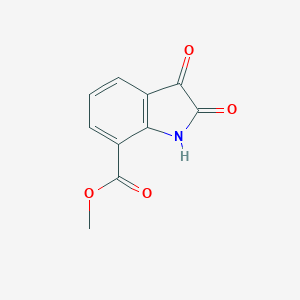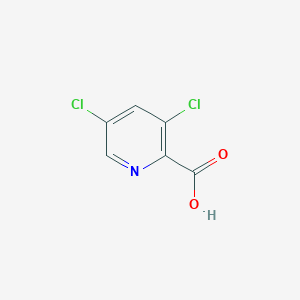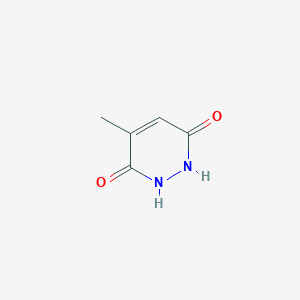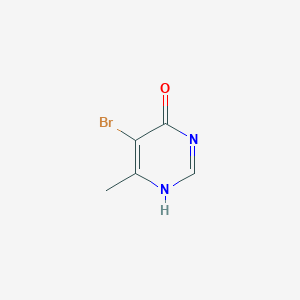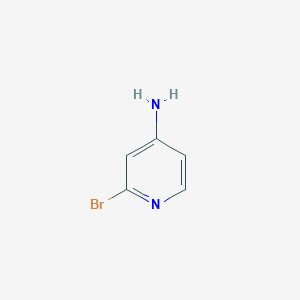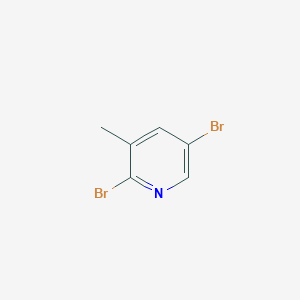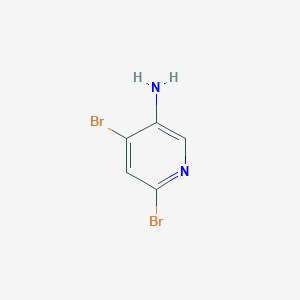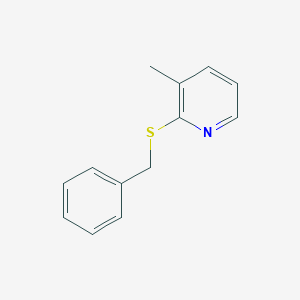
3-Methyl-2-(phenylmethylthio)-pyridine
Vue d'ensemble
Description
3-Methyl-2-(phenylmethylthio)-pyridine (MPTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a thione derivative of pyridine and is known to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. In recent years, MPTP has gained attention for its potential use in the treatment of Parkinson's disease.
Mécanisme D'action
3-Methyl-2-(phenylmethylthio)-pyridine is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium ion), which is highly toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
3-Methyl-2-(phenylmethylthio)-pyridine-induced neurotoxicity is characterized by a selective loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the classic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-2-(phenylmethylthio)-pyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-(phenylmethylthio)-pyridine is a potent and selective neurotoxin that can be used to induce Parkinson's-like symptoms in animal models. This allows researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. However, 3-Methyl-2-(phenylmethylthio)-pyridine has limitations in terms of its translational potential to humans, as the neurotoxicity induced by 3-Methyl-2-(phenylmethylthio)-pyridine is not identical to the pathology observed in Parkinson's disease patients.
Orientations Futures
Future research on 3-Methyl-2-(phenylmethylthio)-pyridine should focus on developing more accurate animal models of Parkinson's disease that better mimic the pathology observed in humans. This may involve the use of multiple neurotoxins or genetic models to induce more complex and progressive neurodegeneration. Additionally, research should focus on developing treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and oxidative stress.
Applications De Recherche Scientifique
3-Methyl-2-(phenylmethylthio)-pyridine has been extensively used in scientific research to study the mechanisms of Parkinson's disease. In animal models, 3-Methyl-2-(phenylmethylthio)-pyridine has been shown to induce Parkinson's-like symptoms by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
Propriétés
Numéro CAS |
117446-06-7 |
|---|---|
Nom du produit |
3-Methyl-2-(phenylmethylthio)-pyridine |
Formule moléculaire |
C13H13NS |
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clé InChI |
MMQNPBDWOQCQQX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
SMILES canonique |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
Synonymes |
3-Methyl-2-(phenylmethylthio)-pyridine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

